(3beta)-3-(TBDMSO)Olean-12-en-28-ol
Overview
Description
(3beta)-3-(TBDMSO)Olean-12-en-28-ol is a derivative of oleanolic acid, a naturally occurring pentacyclic triterpenoid. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) ether group at the 3-beta position. Oleanolic acid and its derivatives are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and hepatoprotective properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-3-(TBDMSO)Olean-12-en-28-ol typically involves the protection of the hydroxyl group at the 3-beta position of oleanolic acid. This is achieved by reacting oleanolic acid with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
- Dissolve oleanolic acid in anhydrous dichloromethane.
- Add imidazole or pyridine to the solution.
- Slowly add TBDMSCl to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction conditions to ensure high yield and purity. The purification steps may include crystallization, distillation, and advanced chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(3beta)-3-(TBDMSO)Olean-12-en-28-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like Jones reagent or potassium permanganate.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The TBDMS group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent (CrO3 in H2SO4), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like halides, thiols, or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its anti-inflammatory, anti-cancer, and hepatoprotective properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of (3beta)-3-(TBDMSO)Olean-12-en-28-ol involves its interaction with various molecular targets and pathways. The compound is known to modulate signaling pathways such as NF-κB, MAPK, and PI3K/Akt, which are involved in inflammation, cell proliferation, and apoptosis. By inhibiting these pathways, the compound exerts its anti-inflammatory and anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Oleanolic Acid: The parent compound of (3beta)-3-(TBDMSO)Olean-12-en-28-ol, known for its wide range of biological activities.
Ursolic Acid: A structural isomer of oleanolic acid with similar biological properties.
Betulinic Acid: Another pentacyclic triterpenoid with anti-cancer and anti-inflammatory activities.
Uniqueness
This compound is unique due to the presence of the TBDMS group, which enhances its stability and lipophilicity. This modification can improve the compound’s bioavailability and efficacy in biological systems compared to its parent compound, oleanolic acid.
Properties
IUPAC Name |
[(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[tert-butyl(dimethyl)silyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H64O2Si/c1-30(2,3)39(11,12)38-29-16-17-33(8)27(32(29,6)7)15-18-35(10)28(33)14-13-25-26-23-31(4,5)19-21-36(26,24-37)22-20-34(25,35)9/h13,26-29,37H,14-24H2,1-12H3/t26-,27-,28+,29-,33-,34+,35+,36+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYBDOJHQDQXDD-AAXYPDHBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O[Si](C)(C)C(C)(C)C)C)C)C2C1)C)CO)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)CO)C)C)(C)C)O[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H64O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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